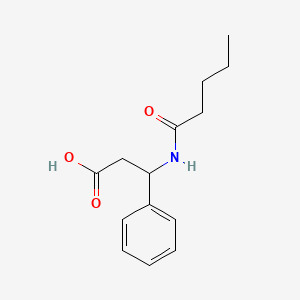
3-Pentanamido-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanamido-3-phenylpropanoic acid is a phenylalanine derivative, classified under phenylalanines. These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . The molecular formula of this compound is C14H19NO3, and it has a molecular weight of 249.31 g/mol .
Méthodes De Préparation
The synthesis of 3-Pentanamido-3-phenylpropanoic acid typically involves the reaction of phenylalanine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of phenylalanine and the acyl chloride . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and development needs .
Analyse Des Réactions Chimiques
3-Pentanamido-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds.
Applications De Recherche Scientifique
3-Pentanamido-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Medicine: Research on this compound contributes to understanding metabolic pathways and potential therapeutic targets.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Pentanamido-3-phenylpropanoic acid involves its interaction with specific enzymes and receptors in the body. As a phenylalanine derivative, it may interact with enzymes involved in amino acid metabolism, such as aromatic-amino-acid aminotransferase . These interactions can influence various metabolic pathways and biological processes .
Comparaison Avec Des Composés Similaires
3-Pentanamido-3-phenylpropanoic acid can be compared with other phenylalanine derivatives, such as:
3-Phenylpropanoic acid: This compound has a similar structure but lacks the amide group present in this compound.
Phenylacetylglutamine: Another phenylalanine derivative involved in metabolic pathways. The uniqueness of this compound lies in its specific amide functional group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
3-(pentanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-2-3-9-13(16)15-12(10-14(17)18)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
KXSMRHCHMHJBGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC(CC(=O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
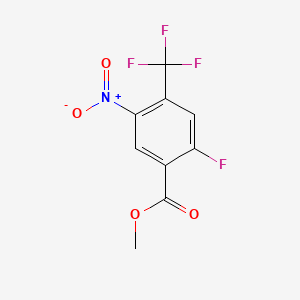
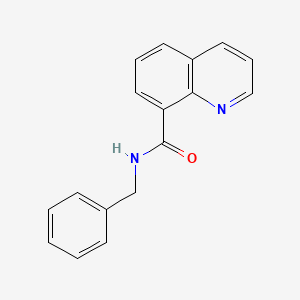
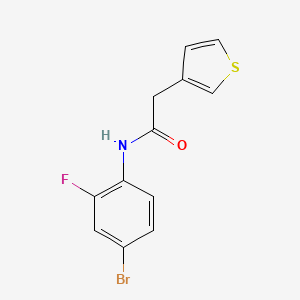
![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
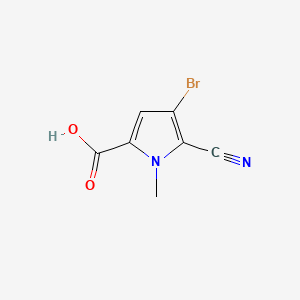
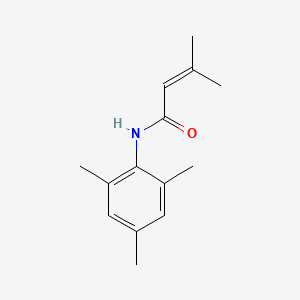
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)

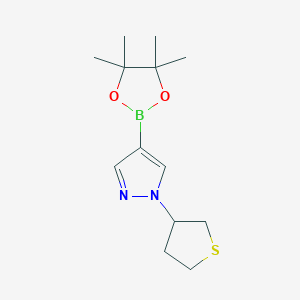
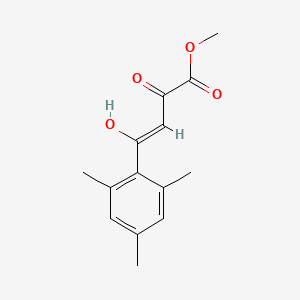
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)

![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
